molecular formula C35H58N4O3S B8049932 Arachidonic Acid-biotinamide

Arachidonic Acid-biotinamide

Cat. No.: B8049932
M. Wt: 614.9 g/mol
InChI Key: RPYSWRMECJXHSJ-QYXQEGSISA-N
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Description

Arachidonic Acid-biotinamide is a compound that combines arachidonic acid, a polyunsaturated omega-6 fatty acid, with biotin, a water-soluble B-vitamin Arachidonic acid is a key component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes including inflammation and immune responses Biotin, on the other hand, plays a crucial role in metabolic processes such as the synthesis of fatty acids and amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arachidonic Acid-biotinamide typically involves the conjugation of arachidonic acid with biotin through an amide bond. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive arachidonic acid.

Industrial Production Methods

Industrial production of this compound may involve the fermentation of microorganisms such as Mortierella alpina to produce arachidonic acid, followed by chemical synthesis to attach the biotin moiety. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing the yield of arachidonic acid. The subsequent chemical synthesis step is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Arachidonic Acid-biotinamide can undergo various chemical reactions including oxidation, reduction, and substitution. The arachidonic acid component is particularly susceptible to oxidation due to its multiple double bonds, leading to the formation of various eicosanoids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and enzymes such as cyclooxygenase and lipoxygenase.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used to reduce the double bonds in arachidonic acid.

    Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, particularly at the carboxyl group.

Major Products

The major products formed from the oxidation of arachidonic acid include prostaglandins, thromboxanes, and leukotrienes. These products play significant roles in inflammatory and immune responses.

Scientific Research Applications

Cellular Studies and Mechanistic Insights

Arachidonic Acid in Insulin Secretion and β-cell Function
Arachidonic acid has been shown to enhance pancreatic β-cell function by promoting insulin secretion and cell proliferation. In studies using the BRIN-BD11 β-cell line, AA demonstrated protective effects against lipotoxicity induced by saturated fatty acids, such as palmitic acid. The presence of AA led to improved insulin secretion and upregulation of genes associated with fatty acid metabolism and cell survival . This suggests that arachidonic acid-biotinamide could be instrumental in studying insulin dynamics and β-cell health in diabetes research.

Neuroprotective Effects
Research indicates that AA can facilitate the formation of alpha-helical multimers of alpha-synuclein (αS), a protein implicated in neurodegenerative diseases such as Parkinson's disease. These multimers are resistant to fibrillation and may protect neurons from damage by reducing microglial activation . this compound can be utilized to investigate these protective mechanisms further, potentially leading to new therapeutic strategies for neurodegenerative disorders.

Drug Delivery Systems

Enhanced Uptake of Therapeutics
Biotinylation of compounds often enhances their cellular uptake due to the high affinity of biotin for avidin or streptavidin. This compound has been explored as a vehicle for delivering anticancer agents more effectively into tumor cells. Studies indicate that biotin-conjugated compounds improve the efficacy of drugs like 15d-PGJ2 against cancer cells by enhancing their uptake and inducing apoptosis through PPARγ-dependent pathways . This application is particularly relevant for targeted cancer therapies.

Impact on Gut Microbiota and Inflammation

Modulation of Gut Microbiota
Recent studies have shown that dietary arachidonic acid can alter gut microbiota composition and influence inflammatory responses. In animal models, supplementation with AA led to changes in microbial diversity and expression levels of eicosanoid-producing genes . The implications for gut-brain axis interactions are significant, suggesting that this compound could serve as a tool for investigating the links between diet, gut health, and neurological outcomes.

Case Studies and Experimental Findings

Study FocusFindingsImplications
Insulin SecretionAA enhances insulin secretion in BRIN-BD11 cells under lipotoxic conditions .Potential use in diabetes research to protect β-cell function.
NeuroprotectionAA promotes formation of protective αS multimers, reducing neuronal damage .Investigative tool for neurodegenerative disease therapies.
Drug DeliveryBiotinylated compounds improve anticancer drug efficacy .Enhances targeted delivery strategies in cancer treatment.
Gut HealthAA alters gut microbiota and inflammatory responses .Insights into dietary impacts on gut-brain interactions.

Mechanism of Action

The mechanism of action of Arachidonic Acid-biotinamide involves its metabolism into various bioactive lipids such as prostaglandins, thromboxanes, and leukotrienes. These metabolites interact with specific receptors on cell surfaces, initiating intracellular signaling pathways that regulate inflammation, immune responses, and other physiological processes. The biotin component facilitates the transport and utilization of arachidonic acid within cells, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid-biotinamide: Another omega-6 fatty acid conjugated with biotin, but with fewer double bonds compared to arachidonic acid.

    Eicosapentaenoic Acid-biotinamide: An omega-3 fatty acid conjugated with biotin, known for its anti-inflammatory properties.

Uniqueness

Arachidonic Acid-biotinamide is unique due to its specific role in the biosynthesis of pro-inflammatory and anti-inflammatory eicosanoids. Its combination with biotin enhances its metabolic stability and bioavailability, making it a valuable compound for research and therapeutic applications.

Biological Activity

Arachidonic acid-biotinamide (AA-B) is a compound formed by the conjugation of arachidonic acid (AA), an essential polyunsaturated fatty acid, with biotinamide. This combination is of interest due to the biological activities attributed to both components, particularly in cellular signaling, inflammation modulation, and metabolic regulation. This article explores the biological activity of AA-B, drawing on various studies and findings.

Overview of Arachidonic Acid

Arachidonic acid is a key fatty acid in cell membranes, influencing fluidity and flexibility, which are crucial for cellular function. It serves as a precursor for various bioactive lipids, including eicosanoids, which play significant roles in inflammation and immune responses . The metabolism of AA through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways leads to the production of prostaglandins, leukotrienes, and other mediators that are vital for physiological processes .

1. Cellular Signaling and Function

AA-B may enhance cellular signaling pathways through its effects on membrane fluidity. The presence of AA in membranes can modulate the activity of membrane proteins involved in signal transduction. Studies indicate that AA can activate various receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to metabolism and inflammation .

2. Inflammation Modulation

Research shows that AA has anti-inflammatory properties when used at specific concentrations. For instance, it has been demonstrated to downregulate pro-inflammatory markers in adipocytes and inhibit angiotensin-converting enzyme (ACE) production through NF-κB-dependent pathways . The conjugation with biotinamide may further enhance these effects by improving cellular uptake or bioavailability.

3. Metabolic Regulation

AA-B has potential implications in metabolic disorders such as Type 2 diabetes. Studies indicate that AA can protect pancreatic β-cells from lipotoxicity induced by saturated fatty acids like palmitic acid, promoting cell proliferation and enhancing insulin secretion . The addition of biotinamide may synergistically support metabolic functions due to its role in carboxylation reactions essential for energy metabolism.

Case Study 1: Effects on Pancreatic β-Cells

In a study involving BRIN-BD11 pancreatic β-cells, treatment with AA improved cell viability and stimulated insulin secretion. The study found that 100 µM AA increased cell proliferation by 19% compared to controls. This protective effect was attributed to the upregulation of genes involved in fatty acid metabolism and reduced oxidative stress markers .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on human adipocytes revealed that AA significantly reduced ACE expression and activity when administered at concentrations ranging from 50 to 200 µM. This effect was reversed by inhibitors targeting specific inflammatory pathways, suggesting a direct role of AA in modulating inflammatory responses .

Data Summary

Biological Activity Effect Concentration Range
Cell ProliferationIncreased insulin secretion100 µM
Inhibition of ACEReduced expression and activity50-200 µM
Modulation of InflammationDownregulation of pro-inflammatory markersVaries

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSWRMECJXHSJ-QYXQEGSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347575
Record name Arachidonic acid-biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217901-28-4
Record name Arachidonic acid-biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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